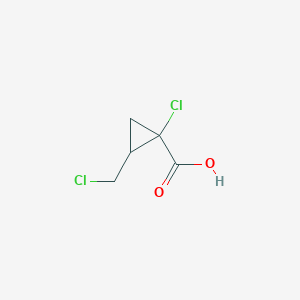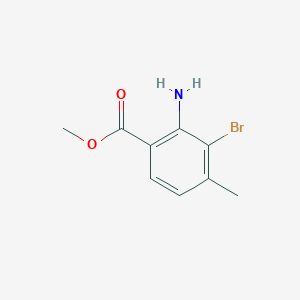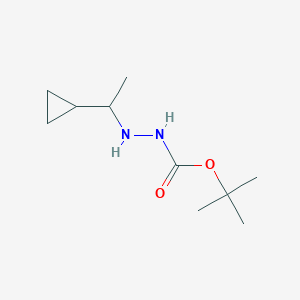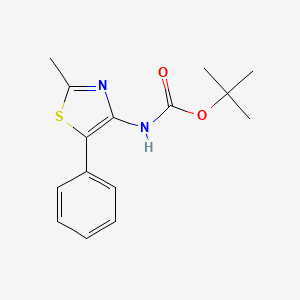
tert-butyl 2-(N'-hydroxycarbamimidoyl)azepane-1-carboxylate
Description
Tert-butyl 2-(N’-hydroxycarbamimidoyl)azepane-1-carboxylate is a chemical compound with the CAS Number: 1461726-87-3 . It has a molecular weight of 257.33 . The IUPAC name for this compound is tert-butyl 2-(amino(nitroso)methyl)azepane-1-carboxylate . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H23N3O3/c1-12(2,3)18-11(16)15-8-6-4-5-7-9(15)10(13)14-17/h9-10H,4-8,13H2,1-3H3 . This code provides a unique representation of the molecule’s structure. It indicates that the molecule contains 12 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal conditions. For more specific physical and chemical properties, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The hazard statements associated with this compound are H302, H312, H315, H318, H332, and H335 . These statements indicate that the compound is harmful if swallowed or in contact with skin, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Mechanism of Action
Target of Action
The primary targets of “tert-Butyl 2-(N’-hydroxycarbamimidoyl)azepane-1-carboxylate” are currently unknown . This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems.
Result of Action
The molecular and cellular effects of “tert-Butyl 2-(N’-hydroxycarbamimidoyl)azepane-1-carboxylate” are currently unknown . As more research is conducted, we will gain insights into the specific effects of this compound at the molecular and cellular levels.
properties
IUPAC Name |
tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]azepane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-12(2,3)18-11(16)15-8-6-4-5-7-9(15)10(13)14-17/h9,17H,4-8H2,1-3H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWYWRIGGCOSGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCCC1C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCCCC1/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901117279 | |
| Record name | 1H-Azepine-1-carboxylic acid, hexahydro-2-[(hydroxyamino)iminomethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901117279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(N'-hydroxycarbamimidoyl)azepane-1-carboxylate | |
CAS RN |
1461726-87-3 | |
| Record name | 1H-Azepine-1-carboxylic acid, hexahydro-2-[(hydroxyamino)iminomethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461726-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Azepine-1-carboxylic acid, hexahydro-2-[(hydroxyamino)iminomethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901117279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(1-hydroxyethyl)phenyl]acetic acid](/img/structure/B6598445.png)

![2-chloro-1H,4H,6H,7H-pyrano[3,4-d]imidazole](/img/structure/B6598461.png)
![2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B6598462.png)



![methyl 3-[(2-aminoethyl)sulfanyl]propanoate, trifluoroacetic acid](/img/structure/B6598477.png)



